

Application Notes & Protocols: Stereoselective Synthesis of Nidurufin Derivatives

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Compound of Interest

Compound Name: Nidurufin

Cat. No.: B12406747

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These application notes provide a detailed overview of the stereoselective synthesis of **Nidurufin** derivatives, key intermediates in the biosynthesis of aflatoxins, and compounds of interest for their potential biological activities. Due to the limited availability of a complete, detailed stereoselective synthesis of **Nidurufin** in published literature, this document outlines a robust, stereoselective approach to its direct precursor, Averufin, followed by a known conversion to **Nidurufin**. Additionally, potential signaling pathways modulated by these compounds are discussed.

Introduction

Nidurufin is a naturally occurring anthraquinone that serves as a key intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by *Aspergillus* species.^[1] The complex structure of **Nidurufin**, featuring a stereogenic center within a tetrahydrofuran ring fused to the anthraquinone core, presents a significant challenge for synthetic chemists. Stereoselective synthesis is crucial for elucidating the biological activities of individual enantiomers and for the development of novel therapeutic agents. Derivatives of **Nidurufin** and related anthraquinones have shown a range of biological activities, including potential anti-inflammatory and anticancer properties, possibly through the modulation of key cellular signaling pathways such as NF- κ B and MAPK.

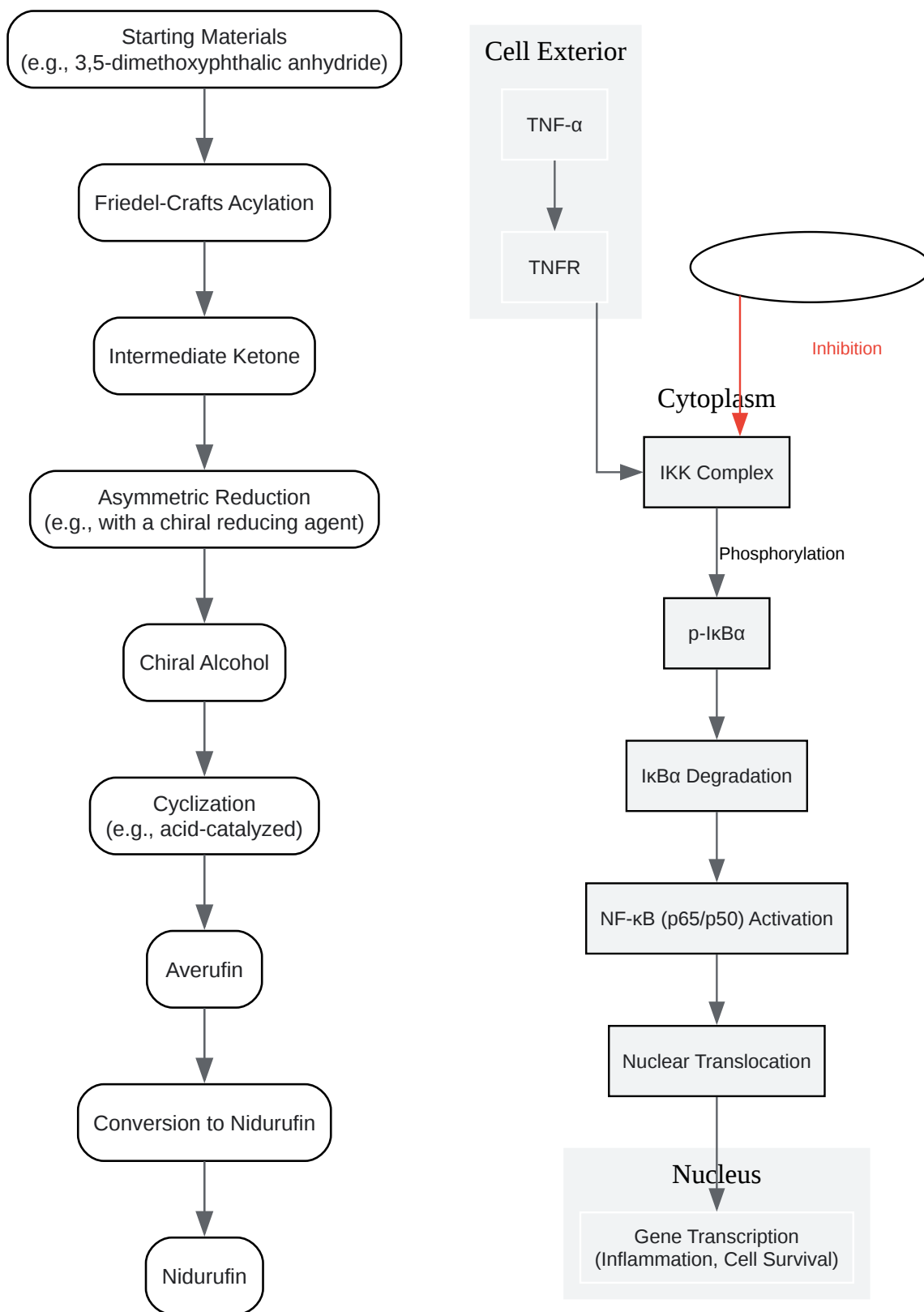
Stereoselective Synthetic Strategy

The presented strategy focuses on the asymmetric synthesis of the key precursor, (\pm)-Averufin, which can then be converted to (\pm)-**Nidurufin**. While a direct enantioselective synthesis of **Nidurufin** is not well-documented, the stereocenter in Averufin is biosynthetically related to that in **Nidurufin**.^[2] This section details a plausible stereoselective approach inspired by established methods for asymmetric synthesis of related structures.

The key steps involve:

- Construction of the anthraquinone core.
- Asymmetric reduction to establish the stereocenter.
- Cyclization to form the tetrahydrofuran ring.
- Conversion of Averufin to **Nidurufin**.

Experimental Workflow for the Synthesis of Averufin



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References

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- 2. Enzymatic Conversion of Averufin to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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